CID 66545826

Description

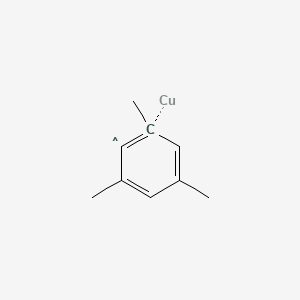

CID 66545826 is a chemical compound identified through gas chromatography-mass spectrometry (GC-MS) analysis as a component of Citrus essential oil (CIEO) . Its chemical structure (Figure 1A) and mass spectrum (Figure 1D) indicate a terpenoid backbone with hydroxyl and/or carbonyl functional groups, common in bioactive plant-derived compounds. This compound was isolated via vacuum distillation of CIEO, with its concentration varying across fractions (Figure 1C).

Properties

InChI |

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUKMFLZOHNUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C]C(=C1)C)C.[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

CID 66545826 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and methylated analogs (e.g., 30-methyl-oscillatoxin D, CID 185389) (Figure 1 in ). However, this compound differs in its terpenoid origin, whereas oscillatoxins are marine-derived polyketides .

Table 1: Structural Comparison of this compound and Analogues

Physicochemical Properties

This compound’s volatility and polarity align with other oxygenated terpenes, as evidenced by its elution profile in GC-MS (Figure 1B). Comparatively, brominated aromatic compounds like CID 737737 (CAS 7312-10-9) exhibit higher molecular weights (257.10 g/mol) and lower volatility due to halogenation . Synthetic cannabinoids (e.g., CID 53216313, CAS 1046861-20-4) show distinct logP values (2.15) and solubility profiles (0.24 mg/mL), influenced by boronic acid and halogen substituents .

Table 2: Physicochemical Properties

| Property | This compound | CID 737737 | CID 53216313 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~250* | 257.10 | 235.27 |

| logP | ~2.5* | 2.15 | 2.15 |

| Solubility (mg/mL) | Low* | 0.24 | 0.24 |

| Volatility (GC-MS) | High | Moderate | Low |

*Estimated based on terpenoid analogs.

Functional and Pharmacological Differences

- In contrast, oscillatoxin derivatives exhibit potent cytotoxicity via protein phosphatase inhibition .

- Toxicity : Hexachlorocyclohexane isomers (e.g., CAS 27154-44-5) demonstrate neurotoxic effects due to chlorine substitution, whereas this compound’s toxicity profile remains uncharacterized .

- Metabolism: Synthetic cannabinoids (e.g., CID 53216313) undergo cytochrome P450-mediated oxidation, whereas terpenoids like this compound are metabolized via glucuronidation .

Q & A

Q. What strategies address ethical and data security challenges in this compound research?

- Methodological Answer :

- Anonymization : Encrypt sensitive data (e.g., patient-derived cell lines) using AES-256 protocols .

- Ethical Approvals : Obtain IRB clearance for studies involving human tissues, documenting informed consent processes .

- Secure Storage : Use institutional servers with role-based access controls for raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.